molecular formula C9H14O5 B117572 (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 4096-62-2

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

Cat. No.: B117572
CAS No.: 4096-62-2
M. Wt: 202.2 g/mol
InChI Key: ZAKORQDMJYUIOY-GEVIPFJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one" is a bicyclic heterocycle featuring a fused dioxolane and pyranone core. Its stereochemistry and substituents—a methoxy group at position 6 and two methyl groups at position 2—define its structural uniqueness.

Properties

IUPAC Name

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKORQDMJYUIOY-GEVIPFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(=O)C2O1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CO[C@@H](C(=O)[C@H]2O1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462271
Record name (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4096-62-2
Record name (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one (commonly referred to as compound 4096-62-2) is a synthetic organic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H14O5
  • Molecular Weight : 202.207 g/mol
  • CAS Number : 4096-62-2
  • Structural Characteristics : The compound features a dioxole ring and a methoxy group contributing to its unique reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 for lung cancer and HepG2 for liver cancer) have demonstrated cytotoxic effects at specific concentrations. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which can provide insights into its efficacy against different cancer types.
Cell LineIC50 (µg/mL)
A54913.04
HepG22.48

These values suggest that the compound exhibits stronger activity against HepG2 cells compared to A549 cells, indicating a potential specificity towards liver cancer cells.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, related compounds often interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Case Studies

Several studies have focused on the extraction and characterization of compounds from natural sources that exhibit similar structural features. These studies often utilize techniques such as High Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) for structural elucidation.

  • Study on Flavonoids : A study involving microwave-assisted extraction of flavonoids demonstrated the efficiency of extracting bioactive compounds with antioxidant properties from plant sources. The methodologies employed can be adapted for isolating similar compounds from other natural sources.
  • Cytotoxicity Assays : Research utilizing MTT assays has been instrumental in determining the cytotoxic effects of various extracts containing dioxole derivatives. These assays measure cell viability post-treatment with different concentrations of the compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C9_9H14_{14}O5_5
  • Molecular Weight : 202.207 g/mol
  • Structural Characteristics : The compound features a dioxolo ring structure that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound's structural features suggest potential bioactivity, particularly in the development of novel pharmaceuticals. Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study on related dioxolo-pyran derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes.

Organic Synthesis

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications through standard organic reactions such as alkylation and acylation.

Table 2: Synthesis Pathways

Reaction TypeExample ReactionConditions
AlkylationReaction with alkyl halidesBase catalysis
AcylationReaction with acyl chloridesAcidic conditions
ReductionConversion to alcohol derivativesReducing agents

Materials Science

The compound's unique properties may lend themselves to applications in materials science, particularly in the development of polymers or coatings that require specific chemical stability or reactivity.

Case Study: Polymer Development

Research has explored the incorporation of dioxolo-pyran derivatives into polymer matrices to enhance thermal and mechanical properties. These materials have potential applications in protective coatings and advanced composites.

Comparison with Similar Compounds

Data Table of Comparative Features

Feature Target Compound Compound Compound Compound
Core Structure Dioxolo-pyranone Furo-pyranone Spiro-dioxolane-dioxolo Methano-dioxolo-oxazine
Key Substituents 6-OCH₃, 2,2-(CH₃)₂ 4,7-OCOOEt 2,2,2',2'-(CH₃)₄, 7'-OH 6-benzyl, 2,2-(CH₃)₂
Molecular Formula C₁₀H₁₄O₅ C₁₃H₁₆O₈ C₁₂H₂₀O₆ C₁₄H₁₉NO₃
Molecular Weight ~230 316.08 260.28 ~265
LogP (Estimated) ~1.2 0.909 ~0.8 ~2.5

Preparation Methods

Formation of the Dioxolane Ring System

The 1,3-dioxolane ring is constructed early to protect reactive hydroxyl groups and direct subsequent functionalization. A representative procedure involves:

  • Tosylation : Treatment of ((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-dioxolo[4,5-c]pyran-4-yl)methanol with TsCl in CH₂Cl₂ at 0°C, followed by warming to room temperature.

  • Azide Substitution : Replacement of the tosyl group with NaN₃ in DMSO at 150°C, yielding a stable azido intermediate.

  • Acetylation : Reaction with AcSH in pyridine to form N-acetyl derivatives, critical for subsequent oxidation steps.

Key Conditions :

  • Solvent polarity (CH₂Cl₂ vs. DMSO) influences reaction rates and stereochemical outcomes.

  • High-temperature azide substitution ensures complete conversion but requires careful quenching to avoid side reactions.

Introduction of the Methoxy Group

The 6-methoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. A stereoselective approach involves:

  • Selective Deprotection : Removal of a temporary protecting group (e.g., TIPS) at the 6-position using HF-pyridine.

  • Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., NaH) in THF at -20°C to preserve stereochemistry.

Yield Optimization :

  • Lower temperatures (-20°C) minimize epimerization.

  • Use of anhydrous THF ensures reagent activity and prevents hydrolysis.

Oxidation to the 7-Ketone

The ketone at position 7 is formed via oxidation of a secondary alcohol intermediate:

  • Alcohol Generation : Hydrolysis of an azide or acetate group to expose the hydroxyl group.

  • Oxidation : Use of ceric ammonium nitrate (CAN) in acetone at -20°C to selectively oxidize the secondary alcohol to a ketone without over-oxidation.

Reaction Table :

StepReagent/ConditionsIntermediateYield
TosylationTsCl, pyridine, CH₂Cl₂, 0°C → rtTosylate89%
Azide SubstitutionNaN₃, DMSO, 150°CAzido derivative78%
OxidationCAN, acetone, -20°CKetone68%

Stereochemical Control

The (3aS,6S,7aS) configuration is achieved through:

  • Chiral Pool Synthesis : Use of D-galactal derivatives with inherent stereochemical bias.

  • Asymmetric Catalysis : Employing Sharpless epoxidation or Jacobsen kinetic resolution during key cyclization steps.

Critical Factors :

  • Solvent choice (e.g., acetone vs. DMF) affects transition-state geometry.

  • Temperature gradients during cyclization prevent racemization.

Industrial Scalability

For large-scale production, modifications include:

  • Continuous Flow Systems : To manage exothermic reactions (e.g., azide substitutions).

  • Crystallization-Based Purification : Hexanes/EtOAc gradients isolate intermediates with >98% purity.

Analytical Validation

Final product characterization relies on:

  • X-ray Crystallography : Confirms absolute stereochemistry.

  • Chiral HPLC : Verifies enantiomeric excess (>99%) .

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of pyran-derived compounds often involves ring-closing strategies. For example, describes a procedure using glycosylation and benzyloxy protection to stabilize intermediates, which could be adapted for methoxy and dimethyl groups in the target compound. Key steps include:
  • Protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during methoxy group installation .
  • Ring Closure : Employ catalysts like BF₃·Et₂O for cyclization, as seen in analogous dioxolane-pyran systems .
  • Deprotection : Finalize with TBAF (tetrabutylammonium fluoride) to remove silyl protecting groups .
  • Critical Parameters : Temperature control (0–25°C) and anhydrous conditions are vital to avoid side reactions.

Q. How is stereochemistry confirmed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar pyranones in and . Compare unit cell parameters with known analogs .
  • NMR Analysis : Use 1^1H-1^1H COSY and NOESY to identify coupling constants and spatial proximity of protons (e.g., axial vs. equatorial methoxy groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., Exact Mass ± 0.001 Da) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?

  • Methodological Answer :
  • Hybrid DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compute NMR chemical shifts (e.g., for methoxy protons). Compare with experimental 13^13C NMR to identify conformational mismatches .
  • Crystallographic Validation : Overlay computed and experimental structures (e.g., CCDC deposits in ) to assess bond angle deviations .
  • Example : A 0.1 ppm deviation in 1^1H NMR may indicate solvent effects, requiring SMD solvation models for correction .

Q. What systematic approaches evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress Testing :
ConditionDurationMonitoring TechniqueKey Degradation Products
pH 2.0 (HCl)24 hHPLC-DADRing-opened carboxylic acid
60°C (Dry)72 hTGA-FTIRMethoxy demethylation derivatives
UV Light (254 nm)48 hLC-MSPhoto-oxidized quinones
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How can regioselective functionalization be achieved on the dioxolane-pyran scaffold?

  • Methodological Answer :
  • Directing Groups : Install electron-withdrawing groups (e.g., acetyl) at C-4 to direct electrophilic substitution to C-5 .
  • Catalytic Strategies : Pd-catalyzed C–H activation (e.g., acetoxylation) as reported for similar fused pyran systems .
  • Challenges : Steric hindrance from 2,2-dimethyl groups may require bulky ligands (e.g., BrettPhos) to enhance selectivity .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., LogP vs. experimental LogS) be addressed?

  • Methodological Answer :
  • Re-evaluate Partition Coefficients : Use shake-flask experiments (octanol/water) to measure experimental LogP, as computational tools (XLOGP3, iLOGP) may underestimate hydrogen bonding .
  • Solubility Parameters : Apply Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, reports a solubility of 0.604 mg/mL in water, but DMSO may improve dissolution .

Tables of Key Data

Table 1 : Comparison of Computational vs. Experimental Properties

PropertyComputational (DFT)ExperimentalDeviationSource
LogP1.960.909+1.05
TPSA (Ų)225.06106.59+118.47
Melting Point (°C)187 (predicted)192–194-5

Table 2 : Synthetic Yield Optimization

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
BF₃·Et₂OCH₂Cl₂0 → 256898.5
TMSOTfMeCN-208299.1
None (thermal)Toluene1104589.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.